molecular formula C17H32O3 B8223162 10-Oxoheptadecanoic acid

10-Oxoheptadecanoic acid

Cat. No.: B8223162
M. Wt: 284.4 g/mol
InChI Key: HUILNOAFOTZMQC-UHFFFAOYSA-N
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Description

10-Oxoheptadecanoic acid is a long-chain fatty acid with the molecular formula C17H32O3 It contains 17 carbon atoms, 32 hydrogen atoms, and 3 oxygen atoms This compound is characterized by the presence of a ketone group at the 10th carbon position and a carboxylic acid group at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Oxoheptadecanoic acid can be synthesized through several methods. One common approach involves the oxidation of heptadecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve the desired product.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of heptadecanoic acid. This process often employs metal catalysts such as platinum or palladium to facilitate the oxidation reaction. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 10-Oxoheptadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce dicarboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 10-hydroxyheptadecanoic acid.

    Substitution: The ketone group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Dicarboxylic acids.

    Reduction: 10-Hydroxyheptadecanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

10-Oxoheptadecanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 10-Oxoheptadecanoic acid involves its interaction with various molecular targets and pathways. The ketone group at the 10th carbon position plays a crucial role in its reactivity and biological activity. The compound can undergo enzymatic transformations, leading to the formation of bioactive metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

10-Oxoheptadecanoic acid can be compared with other similar compounds, such as:

    Heptadecanoic acid: Lacks the ketone group and has different chemical properties and reactivity.

    10-Hydroxyheptadecanoic acid: Contains a hydroxyl group instead of a ketone group, leading to different chemical behavior and biological activity.

    16-Hydroxy-10-oxohexadecanoic acid: Another long-chain fatty acid with both hydroxyl and ketone groups, exhibiting unique properties and applications.

Uniqueness: The presence of the ketone group at the 10th carbon position makes this compound unique among long-chain fatty acids. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

10-oxoheptadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O3/c1-2-3-4-7-10-13-16(18)14-11-8-5-6-9-12-15-17(19)20/h2-15H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUILNOAFOTZMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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